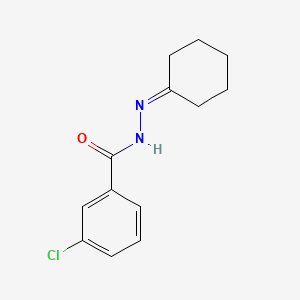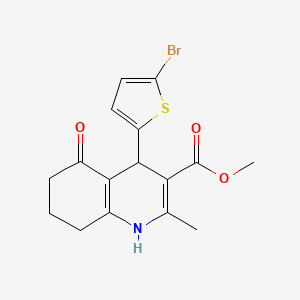
3-chloro-N'-cyclohexylidenebenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N'-cyclohexylidenebenzohydrazide, also known as CCNBH, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a hydrazide derivative that is widely used in various research studies due to its unique properties.
Mécanisme D'action
The mechanism of action of 3-chloro-N'-cyclohexylidenebenzohydrazide is not fully understood. However, it has been suggested that 3-chloro-N'-cyclohexylidenebenzohydrazide exerts its anti-tumor activity by inhibiting the proliferation of cancer cells. 3-chloro-N'-cyclohexylidenebenzohydrazide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, 3-chloro-N'-cyclohexylidenebenzohydrazide has been found to inhibit the production of inflammatory cytokines, which suggests its anti-inflammatory activity.
Biochemical and Physiological Effects:
3-chloro-N'-cyclohexylidenebenzohydrazide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Moreover, 3-chloro-N'-cyclohexylidenebenzohydrazide has been found to increase the levels of glutathione, which is an important antioxidant in the body. 3-chloro-N'-cyclohexylidenebenzohydrazide has also been found to reduce the levels of reactive oxygen species, which suggests its anti-oxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N'-cyclohexylidenebenzohydrazide has several advantages when used in lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, 3-chloro-N'-cyclohexylidenebenzohydrazide has been found to exhibit low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, 3-chloro-N'-cyclohexylidenebenzohydrazide has some limitations as well. It has poor solubility in water, which makes it challenging to use in aqueous solutions. Moreover, 3-chloro-N'-cyclohexylidenebenzohydrazide has a short half-life, which limits its use in long-term studies.
Orientations Futures
There are several future directions for the research on 3-chloro-N'-cyclohexylidenebenzohydrazide. One of the potential directions is to study the effect of 3-chloro-N'-cyclohexylidenebenzohydrazide on other types of cancer cells. Moreover, the use of 3-chloro-N'-cyclohexylidenebenzohydrazide as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease can be explored further. Furthermore, the development of new synthetic methods for 3-chloro-N'-cyclohexylidenebenzohydrazide can be investigated to improve its solubility and stability.
Conclusion:
In conclusion, 3-chloro-N'-cyclohexylidenebenzohydrazide is a chemical compound that has gained significant attention in the field of scientific research. It possesses various properties that make it a suitable candidate for studies related to cancer, inflammation, and neurodegenerative diseases. The synthesis method of 3-chloro-N'-cyclohexylidenebenzohydrazide is relatively simple, and it has several advantages and limitations when used in lab experiments. Further research on 3-chloro-N'-cyclohexylidenebenzohydrazide can lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis method of 3-chloro-N'-cyclohexylidenebenzohydrazide involves the reaction of 3-chlorobenzohydrazide with cyclohexanone in the presence of a catalyst. The reaction takes place under reflux conditions in the presence of ethanol as a solvent. The product is then purified through recrystallization to obtain pure 3-chloro-N'-cyclohexylidenebenzohydrazide.
Applications De Recherche Scientifique
3-chloro-N'-cyclohexylidenebenzohydrazide has been extensively used in various scientific research studies. It has been found to possess potent antitumor, anti-inflammatory, and anti-oxidant properties. 3-chloro-N'-cyclohexylidenebenzohydrazide has also been used as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Moreover, 3-chloro-N'-cyclohexylidenebenzohydrazide has been found to exhibit anti-viral properties against the hepatitis C virus.
Propriétés
IUPAC Name |
3-chloro-N-(cyclohexylideneamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-11-6-4-5-10(9-11)13(17)16-15-12-7-2-1-3-8-12/h4-6,9H,1-3,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNOGQXVUPHISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC(=CC=C2)Cl)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,6-difluorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5162839.png)
![5-bromo-N-(2-oxo-2-{[3-(2-quinoxalinyl)phenyl]amino}ethyl)-2-furamide](/img/structure/B5162850.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B5162856.png)

![ethyl 4-[({[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5162885.png)
![phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5162893.png)
![5,7-dimethyl-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5162899.png)
![7-(3,4-difluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5162913.png)


![3-(2,4-dichlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5162937.png)
![3-(1-methyl-2-oxopropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5162946.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5162950.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5162957.png)